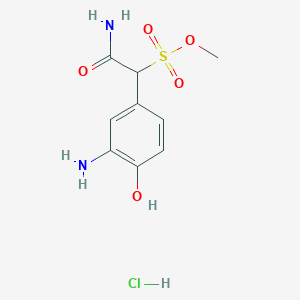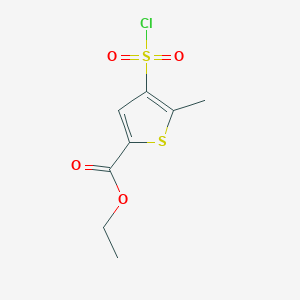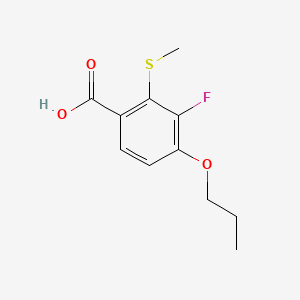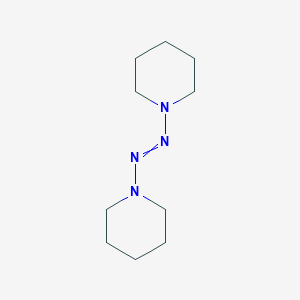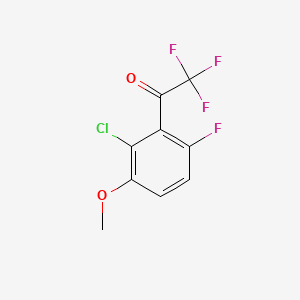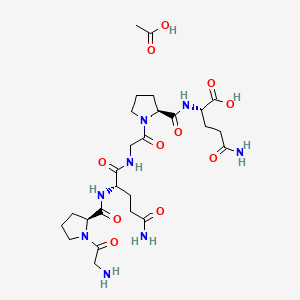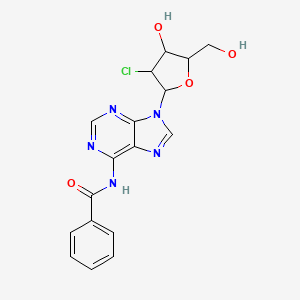
N6-Benzoyl-2'-chloro-2'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-Benzoyl-2’-chloro-2’-deoxyadenosine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound is particularly significant in cancer research due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzoyl-2’-chloro-2’-deoxyadenosine typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyadenosine.
Chlorination: The 2’-deoxyadenosine undergoes chlorination to introduce the chloro group at the 2’ position.
Benzoylation: The chlorinated product is then subjected to benzoylation to introduce the benzoyl group at the N6 position.
Industrial Production Methods: Industrial production methods for N6-Benzoyl-2’-chloro-2’-deoxyadenosine involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time during the chlorination and benzoylation steps .
Types of Reactions:
Substitution Reactions: N6-Benzoyl-2’-chloro-2’-deoxyadenosine can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of N6-Benzoyl-2’-chloro-2’-deoxyadenosine can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
N6-Benzoyl-2’-chloro-2’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs.
Biology: The compound is employed in studies related to DNA synthesis and repair mechanisms.
Medicine: Due to its antitumor activity, it is investigated for potential therapeutic applications in cancer treatment.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
The primary mechanism of action of N6-Benzoyl-2’-chloro-2’-deoxyadenosine involves the inhibition of DNA synthesis. The compound incorporates into the DNA strand during replication, leading to chain termination. This results in the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
Comparación Con Compuestos Similares
N6-Benzoyl-2’-deoxyadenosine: Lacks the chloro group but shares similar antitumor properties.
2’-Fluoro-2’-deoxyadenosine: Contains a fluoro group instead of a chloro group, with comparable biological activity.
Uniqueness: N6-Benzoyl-2’-chloro-2’-deoxyadenosine is unique due to the presence of both the benzoyl and chloro groups, which enhance its antitumor activity and specificity for targeting indolent lymphoid malignancies .
Propiedades
Fórmula molecular |
C17H16ClN5O4 |
|---|---|
Peso molecular |
389.8 g/mol |
Nombre IUPAC |
N-[9-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H16ClN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26) |
Clave InChI |
OARKVHSQGFEPBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(E)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14753929.png)
![6-bromo-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B14753935.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoic acid](/img/structure/B14753940.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(D-manos-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-(2-hydroxylcarbonylethylamino)malonic Acid Diamide](/img/structure/B14753943.png)
![[(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14753946.png)
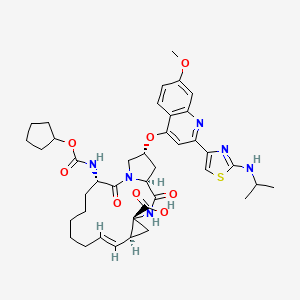
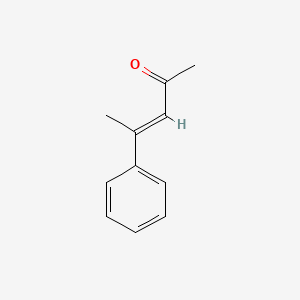
![(3S,11aR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-d]pyrido[1,2-a]pyrazine-8-carboxylic acid;(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid](/img/structure/B14753964.png)
